molecular formula C10H14O3 B6150016 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 4696-11-1

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B6150016
CAS No.: 4696-11-1
M. Wt: 182.22 g/mol
InChI Key: IZOYWCBOQKYTDQ-UHFFFAOYSA-N
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Description

9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound with the molecular formula C10H14O3. It is characterized by a unique structure that includes a bicyclo[3.3.1]nonane core with a ketone group at the 9th position and a carboxylic acid group at the 1st position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction followed by oxidation and functional group transformations to introduce the ketone and carboxylic acid functionalities .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity and specificity in binding to these targets .

Comparison with Similar Compounds

Uniqueness: 9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a rigid bicyclic framework. This combination of functional groups and structural features makes it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

4696-11-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid

InChI

InChI=1S/C10H14O3/c11-8-7-3-1-5-10(8,9(12)13)6-2-4-7/h7H,1-6H2,(H,12,13)

InChI Key

IZOYWCBOQKYTDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)(C2=O)C(=O)O

Purity

95

Origin of Product

United States

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